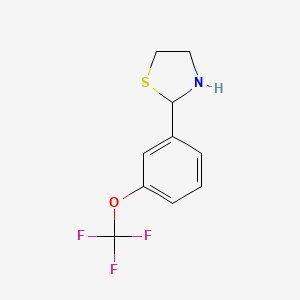

2-(3-(Trifluoromethoxy)phenyl)thiazolidine

Übersicht

Beschreibung

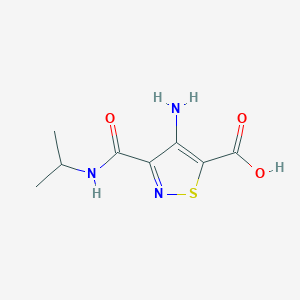

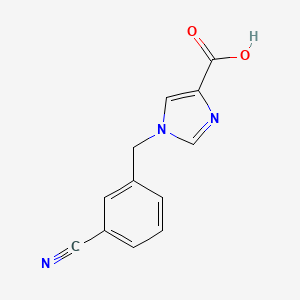

“2-(3-(Trifluoromethoxy)phenyl)thiazolidine” is a compound with the molecular formula C10H10F3NOS . It’s a type of thiazolidinone, a biologically important five-membered heterocyclic ring that has almost all types of biological activities .

Synthesis Analysis

Thiazolidinones, such as “this compound”, can be synthesized using various methods. For instance, one method involves the reaction of enantiopure 2-phenyl-N-tosylaziridine with phenyl isothiocyanates, using scandium(III) triflate as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazolidine motif, which is a five-membered heterocyclic moiety having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidinones, including “this compound”, can undergo various chemical reactions. For example, they can participate in multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 249.26 . Its InChI code is 1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-7(2-4-8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have synthesized various thiazolidine derivatives, including 2-(3-(Trifluoromethoxy)phenyl)thiazolidine, and characterized them using different analytical techniques. The synthesis processes often involve cyclocondensation reactions, utilizing key intermediates and reacting them with specific reagents to obtain thiazolidinone, thiazolidine, and other related derivatives. These compounds were then characterized by elemental analyses, spectral data, and sometimes quantum mechanical calculations to determine their structure and properties (Gouda & Abu‐Hashem, 2011).

Antioxidant and Antitumor Evaluation

Certain thiazolidine derivatives have been evaluated for their antioxidant and antitumor activities. Through various studies, some compounds exhibited promising activities in these areas, suggesting their potential for further development into therapeutic agents. The antioxidant potential is assessed using assays like DPPH radical scavenging assay, while antitumor activities are evaluated through different in vitro and in vivo methods (Gouda & Abu‐Hashem, 2011).

Antimicrobial Activities

The antimicrobial properties of thiazolidine derivatives, including those related to this compound, have also been investigated. Studies have shown that some of these compounds possess significant antimicrobial activities against a range of bacteria and fungi, indicating their potential use as antimicrobial agents. The effectiveness of these compounds against specific pathogens highlights their relevance in addressing microbial resistance (Gouda, Berghot, Shoeib, & Khalil, 2010).

Molecular Docking and Pharmacophore Modeling

In exploring the anti-inflammatory potential of thiazolidinone derivatives, molecular docking and pharmacophore modeling techniques have been employed to understand the interactions between these compounds and biological targets. These studies aim to identify key features and structural requirements for optimizing anti-inflammatory activity, providing insights into the design of new therapeutic agents (Shinde, Mas, & Patil, 2019).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, which include thiazolidine compounds, have been found to interact with a variety of biological targets . These targets can vary widely depending on the specific structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The trifluoromethoxy group may enhance the compound’s ability to interact with its targets, potentially increasing its potency or altering its effects.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The presence of the trifluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their interactions with their targets and their effects on biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-2-7(6-8)9-14-4-5-16-9/h1-3,6,9,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGLMBNERVPQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474784.png)